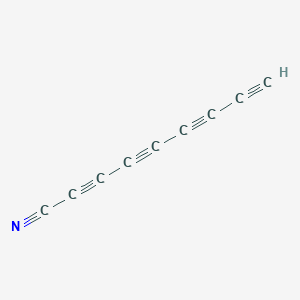
N,N-diethylethanamine;ethyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;ethyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester The amine component, N,N-diethylethanamine, is a secondary amine with two ethyl groups attached to the nitrogen atom The phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
C2H5NH2+2C2H5Br→N,N-diethylethanamine+2HBr
Ethyl dihydrogen phosphate can be synthesized by the esterification of phosphoric acid with ethanol in the presence of a dehydrating agent such as sulfuric acid:
H3PO4+C2H5OH→C2H5H2PO4+H2O
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves continuous flow reactors where ethylamine and ethyl halides are reacted under controlled temperature and pressure conditions. Ethyl dihydrogen phosphate is produced in large-scale reactors where phosphoric acid and ethanol are continuously fed, and the product is distilled off.
化学反応の分析
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Ethyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are used as reagents in substitution reactions.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines.
科学的研究の応用
N,N-diethylethanamine;ethyl dihydrogen phosphate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of N,N-diethylethanamine;ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions. The phosphate ester component can interact with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylmethylamine: A tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.
Ethyl phosphate: An ester of phosphoric acid with one ethyl group.
Uniqueness
N,N-diethylethanamine;ethyl dihydrogen phosphate is unique due to its combination of amine and phosphate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
68959-05-7 |
|---|---|
分子式 |
C14H37N2O4P |
分子量 |
328.43 g/mol |
IUPAC名 |
N,N-diethylethanamine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H15N.C2H7O4P/c2*1-4-7(5-2)6-3;1-2-6-7(3,4)5/h2*4-6H2,1-3H3;2H2,1H3,(H2,3,4,5) |
InChIキー |
MWRXLDQXFGMVCB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.CCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
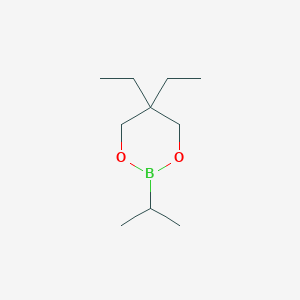
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
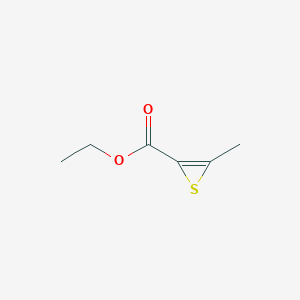
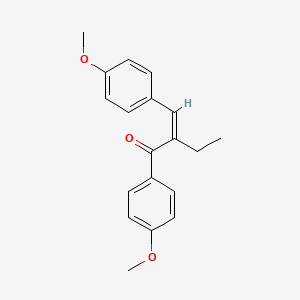
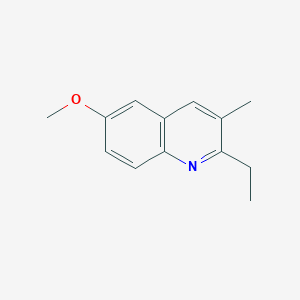
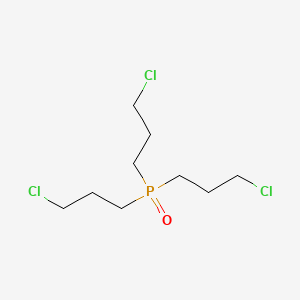

![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
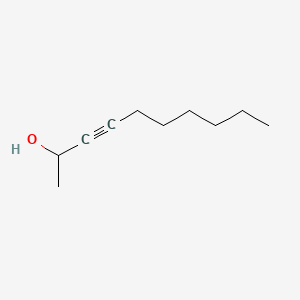
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
